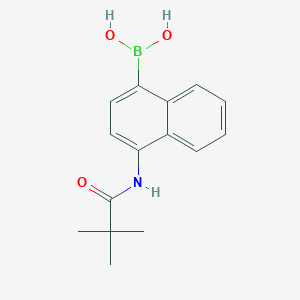
(4-Pivalamidonaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pivalamidonaphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a naphthalene ring, which is further substituted with a pivalamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pivalamidonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivativeThis reaction involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (4-Pivalamidonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-Pivalamidonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Pivalamidonaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate ester, which then undergoes transmetalation to form a new carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical transformations .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
4-Bromonaphthalen-1-ylboronic Acid: Similar structure but with a bromine substituent instead of a pivalamido group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a pivalamido group.
Uniqueness: (4-Pivalamidonaphthalen-1-yl)boronic acid is unique due to the presence of the pivalamido group, which can influence its reactivity and interactions in chemical reactions. This compound’s structure allows for specific applications in organic synthesis and materials science that may not be achievable with simpler boronic acids.
Propiedades
Número CAS |
182344-17-8 |
|---|---|
Fórmula molecular |
C15H18BNO3 |
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
[4-(2,2-dimethylpropanoylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) |
Clave InChI |
FJJQBKHCEWLWIA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


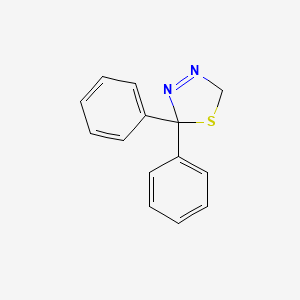
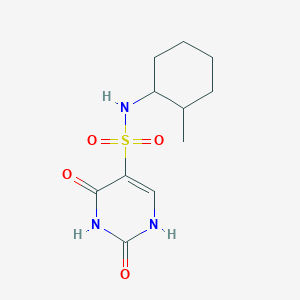
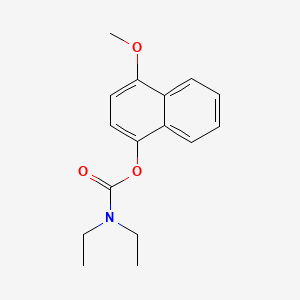
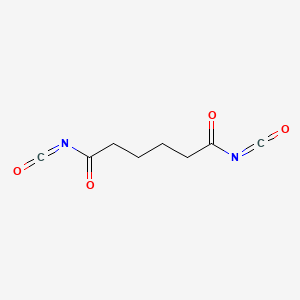
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
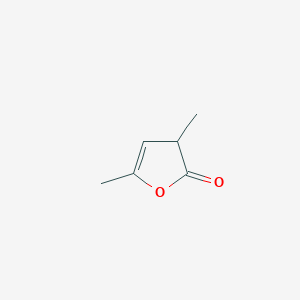
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
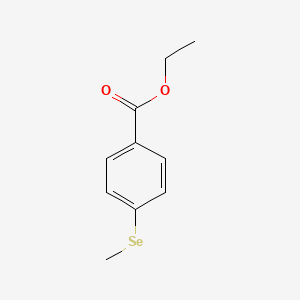
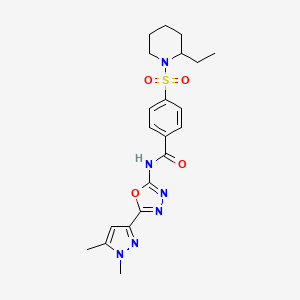
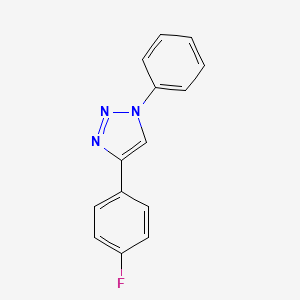
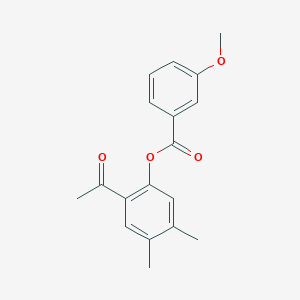
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
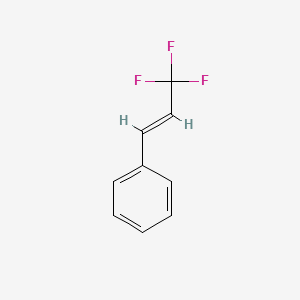
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
